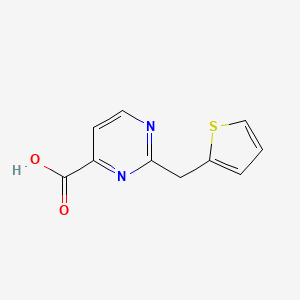

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)8-3-4-11-9(12-8)6-7-2-1-5-15-7/h1-5H,6H2,(H,13,14) |

InChI Key |

AMXVRXWKALMZCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Thiophenecarboxylic Acid

A foundational intermediate is 2-thiophenecarboxylic acid, which can be synthesized via a multi-step process starting from thiophene:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Thiophene, halohydrocarbon, hydrobromic acid, pyridine perbromide hydrobromide | Bromination of thiophene at 2-position to form 2-bromothiophene | Efficient bromination at -10 to 0 °C |

| 2 | Diethyl malonate, sodium or magnesium, toluene, 2-bromothiophene | Formation of 2-(2-thiophene) diethyl malonate via nucleophilic substitution | Yields ~88-94%, reaction at 90-120 °C |

| 3 | Alcoholic solvent, alkali, acid reflux | Saponification and decarboxylation of diethyl malonate derivative to yield 2-thiophenecarboxylic acid | High purity, recrystallization performed |

This method is well-documented for its simplicity and high yield, producing 2-thiophenecarboxylic acid suitable for further transformations.

Construction of the Pyrimidine Core

Pyrimidine Ring Formation

The pyrimidine ring in 2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid is typically synthesized by cyclization reactions involving amidines and β-dicarbonyl compounds or related precursors. The carboxylic acid group at the 4-position is introduced either by direct functionalization or through precursor substitution.

Specific Preparation Method for this compound

While direct literature on this exact compound is limited, analogous preparation methods can be extrapolated from related compounds such as 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid and 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid.

Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-thiophenecarboxylic acid | Bromination, malonate alkylation, saponification (see section 2) | High yield, pure intermediate |

| 2 | Formation of pyrimidine intermediate | Cyclization of amidines and β-dicarbonyls or condensation with 2-aminopyrimidine | Controlled temperature 60–80 °C |

| 3 | Introduction of thiophen-2-ylmethyl group | Nucleophilic substitution or cross-coupling with 2-thiophenemethyl halide or boronic acid derivatives | Catalysts like Pd(0) complexes used |

| 4 | Carboxylation at 4-position if not pre-installed | Oxidation or hydrolysis steps | Final purification by crystallization |

Analytical Data and Characterization

Typical characterization techniques for intermediates and final product include:

- [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to thiophene protons (~δ 6.6–6.9 ppm), pyrimidine protons, and methylene group of the thiophen-2-ylmethyl substituent

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~calculated 220–230 g/mol depending on substitution)

- Melting Point and Purity: Recrystallization yields sharp melting points indicative of high purity

- X-ray Crystallography: Where available, confirms molecular structure and substitution pattern.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid has a variety of applications in scientific research, including its use as a building block for synthesizing complex heterocyclic compounds, and in the development of organic semiconductors. It is also studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, and is investigated as a potential drug candidate for various diseases due to its pharmacological properties.

Scientific Research Applications

this compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry:

- Chemistry It serves as a fundamental building block in the creation of complex heterocyclic compounds.

- Biology The compound is under investigation for its potential antimicrobial, anticancer, and anti-inflammatory properties. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have demonstrated antibacterial activity against ESBL-producing E. coli strains .

- Medicine Due to its pharmacological properties, it's being explored as a potential drug candidate for various diseases. Pyrimidine derivatives, in general, have shown anti-inflammatory effects by suppressing COX-2 activity .

- Industry It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Reactions

Specific reagents and conditions can lead to the formation of different major products when using this compound:

- Oxidation Oxidation reactions can result in the formation of sulfoxides or sulfones.

- Reduction Reduction processes can produce dihydropyrimidines.

- Substitution Depending on the specific reagents and conditions, various substituted derivatives can be formed.

Additional pyrimidine applications

- Cosmetic polymers, including synthetic and semi-synthetic types, are utilized to create products with unique thermal and chemo-sensitive properties, and are used in nanoparticles for fragrance delivery and to improve the bioactivity of nutrients on the skin .

- 2,4-diaryl pyrimidine derivatives are designed and evaluated as selective EGFR L858R/T790M inhibitors, with potential as drug candidates for lung cancer .

- Thieno[2,3-d]pyrimidine derivatives, particularly with an amino group at the 4th position, exhibit cytotoxic activity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis . These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Substituents

Compounds with sulfur-based substituents on the pyrimidine ring demonstrate varied reactivity and biological activity:

Key Findings :

Thiophene-Containing Pyrimidine Derivatives

Thiophene integration is associated with enhanced antimicrobial and anticancer activity:

Key Findings :

- Antimicrobial vs. Anticancer Activity: Thiophene-pyrimidine hybrids (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid amides) show broader-spectrum antimicrobial activity, whereas pyridyl analogs like CppH are tailored for anticancer metal complexes ( vs. 3).

- Coordination Chemistry : The carboxylic acid group in CppH facilitates binding to Ru(II), forming stable complexes with DNA-intercalating dipyridophenazine ligands ().

Carboxylic Acid Derivatives with Variable Substituents

Substituents at the pyrimidine C2 position modulate physicochemical properties:

Key Findings :

- Hydrophobicity : Alkyl ether substituents (e.g., propoxymethyl) reduce aqueous solubility, complicating formulation ().

- Hydrogen Bonding: Amino groups at C5 improve crystallinity and stability, advantageous for storage ().

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated values based on structural analogs.

Biological Activity

2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 223.26 g/mol. The compound features a pyrimidine ring substituted with a thiophenylmethyl group and a carboxylic acid moiety, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2S |

| Molecular Weight | 223.26 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess significant antibacterial properties. For instance, research on related thiophene derivatives has demonstrated their effectiveness against various strains of bacteria, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli . These findings suggest that the compound may exhibit similar antimicrobial activity through mechanisms involving inhibition of bacterial enzymes.

Anticancer Potential

The compound's structural characteristics position it as a candidate for anticancer drug development. SAR studies have shown that modifications in the pyrimidine and thiophene rings can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds related to this compound have been investigated for their ability to inhibit NAPE-PLD, an enzyme implicated in lipid signaling pathways. The optimization of these compounds has resulted in enhanced potency, with some showing IC50 values significantly lower than existing inhibitors .

Study 1: Antibacterial Efficacy

In vitro studies evaluating the antibacterial efficacy of thiophene derivatives revealed that certain analogues exhibited potent activity against ESBL-producing strains of E. coli. The best-performing compounds demonstrated effective binding interactions with the active site of the β-lactamase enzyme, indicating potential for further development as antibiotic agents .

Study 2: Anticancer Activity

A series of pyrimidine derivatives, including those structurally similar to this compound, were tested against various cancer cell lines. The most potent compounds showed significant apoptotic effects, with flow cytometry confirming increased levels of pro-apoptotic markers such as cleaved caspase-3 .

The biological activity of this compound is believed to arise from several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription.

- Apoptosis Induction : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.